Epinephrine-d3 Sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Epinephrine-d3 Sulfate is a derivative of Epinephrine . Epinephrine, also known as adrenaline, is a hormone and neurotransmitter used to treat allergic reactions, restore cardiac rhythm, and control mucosal congestion, glaucoma, and asthma .

Synthesis Analysis

Epinephrine synthesis involves the adrenal medulla. Deficiency of HIF (hypoxia inducible factors) prolyl hydroxylase domain protein-2 (PHD2) in the adrenal medulla of mice results in HIF2α-mediated reduction in phenylethanolamine N-methyltransferase (PNMT) expression, and consequent reduction in epinephrine synthesis .Molecular Structure Analysis

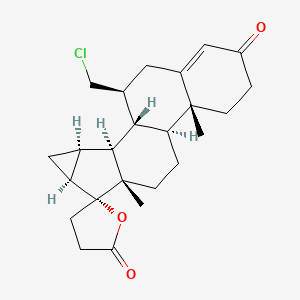

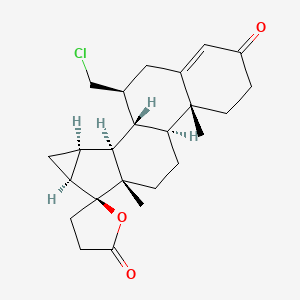

The molecular formula of this compound is C9H10D3NO6S . The molecular weight is 266.29 .Chemical Reactions Analysis

Epinephrine is used in various reactions. For instance, it is used in the treatment of hypersensitivity reactions, and it has been used in the treatment of anaphylaxis for nearly six decades .Scientific Research Applications

1. Advanced Sensing Technologies

Epinephrine, a crucial neurotransmitter and hormone, is involved in numerous physiological processes. Significant progress has been made in the development of sensitive and selective sensors for its detection, leveraging the properties of various nanostructured materials and electrochemical techniques.

- Electrochemical Sensors : Research has led to the fabrication of amperometric sensors using materials like pristine multi-walled carbon nanotubes (pMWCNTs) and sodium dodecyl sulfate (SDS), offering excellent electrocatalytic activity and significant enhancement in current sensitivity for epinephrine detection (Thomas et al., 2014).

- Nanostructured Electrodes : Nanostructured electrodes, such as gold nanotube array electrodes and gold nanoporous films, have been utilized for the electrochemical determination of epinephrine. These offer not only high sensitivity but also the capacity to determine epinephrine in complex samples like blood serum and pharmaceutical formulations (Wierzbicka et al., 2016), (Fouad & El-said, 2016).

- Biomolecular Recognition : Molecularly imprinted polymers, when combined with conductive materials like gold nanoparticles, have shown promise in creating electrochemical sensors with high sensitivity and selectivity for epinephrine detection, offering the potential for practical applications in biological and pharmaceutical analysis (Liu & Kan, 2019).

2. Understanding Biological Mechanisms

Epinephrine's role as a neurotransmitter and hormone makes it pivotal in various biological processes. Research has delved into its mechanisms of action and interaction with other biological molecules, providing insights that are crucial for medical and pharmacological applications.

- Cellular Interaction Studies : Investigations into the behavior of epinephrine at the cellular level, such as its interaction with oral squamous carcinoma cells and its modulation of intracellular cyclic adenosine monophosphate (cAMP), offer insights into its role in cellular processes and potential therapeutic applications (Yamanaka et al., 2002).

- Pathogen-Host Interaction : The interkingdom signaling system involving epinephrine is utilized by pathogens to regulate virulence traits, exemplifying its role in microbial pathogenesis and the host response. Understanding this interaction is crucial for developing new therapeutic strategies (Moreira & Sperandio, 2016).

Mechanism of Action

Target of Action

Epinephrine, also known as adrenaline, primarily targets alpha and beta-adrenergic receptors . These receptors are found in various tissues throughout the body, including the heart, lungs, and blood vessels. The interaction of epinephrine with these receptors plays a crucial role in the body’s response to stress, such as the fight-or-flight response .

Mode of Action

Epinephrine interacts with its targets, the alpha and beta-adrenergic receptors, resulting in various physiological changes. For instance, its action on alpha-adrenergic receptors minimizes vasodilation and increases vascular permeability during anaphylaxis, which can cause the loss of intravascular fluid volume and hypotension . On the other hand, its action on beta receptors relaxes the smooth muscle in the airways of the lungs, relieving shortness of breath and wheezing .

Biochemical Pathways

Epinephrine is regulated in part through its biosynthesis catalyzed by the final enzyme in the catecholamine pathway, phenylethanolamine N-methyltransferase (PNMT) . In response to stress, the PNMT gene in the adrenal medulla is activated via Egr-1 and Sp1 induction . This leads to the production of epinephrine, which then initiates short-term responses to cope with stress .

Pharmacokinetics

The pharmacokinetics of epinephrine involves its absorption, distribution, metabolism, and excretion (ADME). About 40% of a parenteral dose of epinephrine is excreted in urine as metanephrine, 40% as VMA, 7% as 3-methoxy-4-hydroxyphenoglycol, 2% as 3,4-dihydroxymandelic acid, and the rest as acetylated derivatives . These metabolites are excreted mainly as the sulfate conjugates and, to a lesser extent, the glucuronide conjugates .

Result of Action

The molecular and cellular effects of epinephrine’s action are diverse and depend on the specific target and the physiological context. For example, in the context of an allergic reaction, epinephrine can minimize vasodilation and increase vascular permeability, preventing the loss of intravascular fluid volume and hypotension . In the respiratory system, it can relax the smooth muscle in the airways, relieving shortness of breath and wheezing .

Action Environment

The action of epinephrine can be influenced by various environmental factors. For instance, the presence of certain toxic cations in the same environment can influence the pharmacological action of epinephrine . Additionally, the body’s physiological state, such as stress levels, can also affect the production and action of epinephrine .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Epinephrine-d3 Sulfate interacts with various enzymes, proteins, and other biomolecules. It is regulated in part through its biosynthesis catalyzed by the final enzyme in the catecholamine pathway, phenylethanolamine N-methyltransferase (PNMT) . In rats, immobilization stress activates the PNMT gene in the adrenal medulla via Egr-1 and Sp1 induction .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, Epinephrine initiates short-term responses to cope with stress, and is stress-regulated via genetic control of its biosynthetic enzyme, PNMT .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to adrenoceptors, leading to increased activity of the enzyme adenylate cyclase, increased cAMP, and relaxation of bronchial smooth muscle . It also inhibits the release of inflammatory mediators from mast cells .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, repeated immobilization or force swim stress may evoke stress resiliency, as suggested by changes in expression and extinction of fear memory in the fear-potentiated startle paradigm .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, Epinephrine is reserved for emergency treatment of life-threatening bronchoconstriction (e.g., anaphylaxis) in animals .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is regulated in part through its biosynthesis catalyzed by the final enzyme in the catecholamine pathway, PNMT . This enzyme is controlled through hormonal and neural stimuli, which exert their effects on gene transcription through protein stability .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Although catecholamines do not cross the blood–brain barrier, circulating Epinephrine from the adrenal medulla may communicate with the central nervous system and stress circuitry by activating vagal nerve β-adrenergic receptors to release norepinephrine .

Subcellular Localization

It is known that Epinephrine, the non-labeled counterpart, is rapidly released from the adrenal medulla into the portal circulation in response to stress .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Epinephrine-d3 Sulfate involves the sulfation of Epinephrine-d3 using sulfuric acid.", "Starting Materials": [ "Epinephrine-d3", "Sulfuric acid", "Sodium sulfate", "Methanol", "Diethyl ether" ], "Reaction": [ "Epinephrine-d3 is dissolved in methanol.", "Sulfuric acid is added to the solution and stirred for 30 minutes at room temperature.", "Sodium sulfate is added to the mixture to neutralize the excess acid.", "The mixture is filtered and the filtrate is evaporated under reduced pressure.", "The residue is dissolved in diethyl ether and washed with water.", "The organic layer is dried over anhydrous sodium sulfate and evaporated under reduced pressure to obtain Epinephrine-d3 sulfate." ] } | |

CAS RN |

1346604-62-3 |

Molecular Formula |

C9H13NO6S |

Molecular Weight |

266.282 |

IUPAC Name |

[2-hydroxy-4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]phenyl] hydrogen sulfate |

InChI |

InChI=1S/C9H13NO6S/c1-10-5-8(12)6-2-3-9(7(11)4-6)16-17(13,14)15/h2-4,8,10-12H,5H2,1H3,(H,13,14,15)/i1D3 |

InChI Key |

AELFRHHZGTVYGJ-FIBGUPNXSA-N |

SMILES |

CNCC(C1=CC(=C(C=C1)OS(=O)(=O)O)O)O |

synonyms |

4-[1-Hydroxy-2-(methylamino-d3)ethyl]-1,2-benzenediol 1-(Hydrogen Sulfate); 3,4-Dihydroxy-α-[(methylamino-d3)methyl]benzyl Alcohol 4-(Hydrogen Sulfate); |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1,2-Dihydroxyethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B583734.png)

![Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate](/img/structure/B583737.png)

![N-[(1-Isopropyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B583738.png)

![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)

![L-[1-13C]Glucose](/img/structure/B583745.png)